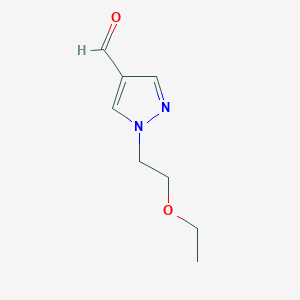
1-(3-Aminopyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
Overview
Description
1-(3-Aminopyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one, also known as 3-APM or 3-APM-1-one, is a synthetic compound that has recently been studied for its potential use in a variety of scientific applications. 3-APM is a derivative of pyrrolidine, an organic heterocyclic compound, and is known to be relatively stable under a variety of conditions. This compound has been shown to have potential applications in drug discovery, biochemistry, and biotechnology.
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on synthesizing compounds with structural similarities, emphasizing the importance of such compounds in chemical synthesis and material science. For instance, compounds like 1-{((3,4-Dimethylisoxazol-5-yl)imino)methyl}-2-naphthol have been synthesized through condensation reactions, showcasing methods for creating complex molecules with potential applications in developing new materials or chemical intermediates (Asiri & Khan, 2010).
Fluorescent Chemical Sensors
Derivatives similar to the compound have been explored for their potential as fluorescent chemosensors. For example, dimethylfuran tethered 2-aminopyridine-3-carbonitriles show promising applications as fluorescent chemosensors for ions like Fe3+ and picric acid, with nanomolar detection limits, indicating a potential pathway for developing new sensors for environmental monitoring or biomedical applications (Shylaja et al., 2020).
Pharmacological Applications
The structural framework of 1-(3-Aminopyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one and its derivatives have been investigated for various pharmacological activities. Compounds with related structures have been evaluated for their potential as anti-inflammatory, analgesic, and anticonvulsant agents. This suggests that derivatives of the compound could have applications in drug discovery, particularly in designing new therapeutic agents (El-Sawy et al., 2014).
properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7-10(8(2)16-13-7)5-11(15)14-4-3-9(12)6-14/h9H,3-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAIMIHLYLWEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467991.png)

![1-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467993.png)
![({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1467995.png)


![1-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1468001.png)
![1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468002.png)
![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1468005.png)


![1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone](/img/structure/B1468008.png)
![1-[(Ethylamino)methyl]cyclopentan-1-ol](/img/structure/B1468013.png)
![1-[(Tert-butylamino)methyl]cyclopentan-1-ol](/img/structure/B1468014.png)